molecular formula C18H22N4OS B2615085 2-Methyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869342-76-7

2-Methyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2615085
CAS No.: 869342-76-7
M. Wt: 342.46
InChI Key: ODBDIKFRGZJOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazole family, a bicyclic scaffold known for diverse pharmacological activities. Its structure features a methyl group at position 2, a hydroxyl group at position 6, and a piperidin-1-yl(m-tolyl)methyl substituent at position 3. The m-tolyl (meta-methylphenyl) group and piperidine moiety likely enhance lipophilicity and modulate receptor interactions, while the hydroxyl group may contribute to hydrogen bonding and solubility .

Properties

IUPAC Name

2-methyl-5-[(3-methylphenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-12-7-6-8-14(11-12)15(21-9-4-3-5-10-21)16-17(23)22-18(24-16)19-13(2)20-22/h6-8,11,15,23H,3-5,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODBDIKFRGZJOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Methyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic conditions.

    Formation of the Triazole Ring: The triazole ring is often formed by the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization.

    Coupling with Piperidine: The piperidine moiety is introduced through nucleophilic substitution reactions, where piperidine reacts with a suitable electrophilic intermediate.

    Final Assembly: The final compound is assembled by linking the thiazole and triazole rings through appropriate condensation reactions, followed by purification steps such as recrystallization or chromatography.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

2-Methyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of imines or enamines.

Scientific Research Applications

Structural Features

The thiazolo[3,2-b][1,2,4]triazole core is significant due to its diverse biological activities. The presence of the piperidine and tolyl groups enhances its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. The structure-activity relationship (SAR) of these compounds indicates that modifications at specific positions can significantly enhance their efficacy against various cancer cell lines.

Case Study: Anticancer Evaluation

A study evaluated a series of thiazolo[3,2-b][1,2,4]triazole derivatives for their cytotoxic effects on human cancer cell lines such as HCT-116 (colon cancer), HepG2 (liver cancer), and U251 (glioblastoma). The results showed that certain derivatives exhibited IC50_{50} values in the low micromolar range (10–30 µM), indicating potent anticancer activity .

Antimicrobial Properties

Thiazole-containing compounds are also recognized for their antimicrobial properties. The unique structure of 2-Methyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol contributes to its effectiveness against various bacterial strains.

Case Study: Antimicrobial Screening

A recent investigation assessed the antibacterial activity of several thiazolo[3,2-b][1,2,4]triazole derivatives against resistant strains such as MRSA and E. coli. Compounds demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics like mupirocin and ampicillin. Notably, some derivatives showed over 90% reduction in bacterial load in vivo models .

Neuropharmacological Applications

Emerging research suggests potential neuropharmacological applications for thiazolo[3,2-b][1,2,4]triazole derivatives. Specifically, compounds with this scaffold have been investigated for anticonvulsant activity.

Case Study: Anticonvulsant Activity

In a study assessing anticonvulsant properties using animal models, certain thiazolo derivatives exhibited significant protection against induced seizures. The SAR analysis indicated that specific substitutions on the phenyl ring were crucial for enhancing anticonvulsant effects .

Table 1: Summary of Biological Activities of Thiazolo Derivatives

CompoundActivity TypeCell Line/PathogenIC_{50 or MIC (µM)Reference
Compound AAnticancerHCT-11615
Compound BAntimicrobialMRSA6.25
Compound CAnticonvulsantSeizure ModelED50_{50} 20 mg/kg

Table 2: Structure-Activity Relationship Insights

Position on RingSubstituentEffect on Activity
C-5MethylIncreased potency
C-4Halogen (Cl/Br)Enhanced selectivity
N-positionPiperidineImproved bioavailability

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Substituent Position and Linker : The target compound’s piperidin-1-yl(m-tolyl)methyl group at C5 differs from analogs with simpler piperidine (6b) or arylidene (269a–e) substituents. The methylene linker in 6b and 6c may reduce steric hindrance compared to the bulkier m-tolyl group in the target compound .

Hydroxyl Group : The 6-hydroxy group in the target compound is rare among analogs; most derivatives have a carbonyl (6-one) or unmodified C6 position. This hydroxyl group could enhance solubility but may reduce metabolic stability .

Synthetic Yield : Piperidine-containing analogs (e.g., 6b, 6c) generally exhibit moderate yields (61–67%), while arylidene derivatives (269a–e) show lower yields (49–68%) .

Anticancer Activity:
  • Piperidine Derivatives : Compound 6c, with a hydroxyethylpiperazine group, demonstrated high solubility and moderate anticancer activity in the NCI 60-cell line screen . In contrast, arylidene derivatives (269a–e) showed superior potency, likely due to enhanced π-π stacking with cellular targets .
Anticonvulsant Activity:
  • Fluorophenyl-substituted 3c exhibited MES-selective anticonvulsant activity, whereas propoxyphenyl-substituted 5b was active in both MES and PTZ models . The target compound’s piperidine and m-tolyl groups may modulate GABAergic or sodium channel interactions, but this requires validation.
Antimicrobial Activity:
  • Thiazolo-triazoles with halogenated aryl groups (e.g., 3-chlorophenyl in ) showed enhanced antimicrobial effects, suggesting that the target compound’s m-tolyl group (non-halogenated) may be less effective in this context .

Physicochemical and Spectroscopic Comparisons

  • Melting Points : Piperidine-containing analogs (6b, 6c) melt at 189–248°C, consistent with moderate polarity . The target compound’s hydroxyl group may lower its melting point compared to 6b.
  • NMR Data : Piperidine protons in 6b resonate at δ 1.45–3.60 ppm (¹H-NMR), while arylidene protons in 269a–e appear as singlets near δ 7.50–8.20 ppm . The target compound’s m-tolyl methyl group would likely produce a singlet at δ ~2.30 ppm.

Structure-Activity Relationship (SAR) Insights

C5 Substituents : Bulky groups (e.g., piperidin-1-yl(m-tolyl)methyl) may enhance target selectivity but reduce synthetic yields. Smaller groups (e.g., arylidene) improve potency but may increase toxicity .

C6 Modifications : Hydroxyl groups (target compound) vs. carbonyl groups (6-one derivatives) significantly alter solubility and hydrogen-bonding capacity, impacting bioavailability .

Heterocyclic Fusion : The thiazolo-triazole core is critical for activity; modifications to the triazole ring (e.g., methylation at C2) can modulate electron density and binding affinity .

Biological Activity

2-Methyl-5-(piperidin-1-yl(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a novel compound with significant potential in medicinal chemistry due to its unique thiazolo-triazole scaffold. This article explores its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

C19H24N4OS\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{OS}

Key Properties:

  • Molecular Weight: 356.49 g/mol
  • Purity: Typically ≥ 95%
  • IUPAC Name: 2-methyl-5-[(3-methylphenyl)-(3-methylpiperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol

Biological Activity Overview

The biological activities of this compound have been investigated across several studies, focusing on its anticancer, antibacterial, and antifungal properties.

Anticancer Activity

Research has indicated that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant anticancer properties. The compound has been tested against various cancer cell lines with promising results.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung Cancer)15.4
MCF7 (Breast Cancer)12.8
HeLa (Cervical Cancer)10.5

The mechanism of action appears to involve the inhibition of key oncogenic pathways and apoptosis induction in cancer cells.

Antibacterial and Antifungal Activity

The compound has also shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antibacterial Activity

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

In addition to antibacterial properties, antifungal activity has been noted against several fungal strains.

The biological activity of this compound is attributed to multiple mechanisms:

  • Inhibition of Enzymatic Pathways : It has been shown to inhibit specific enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through the activation of caspases.
  • Disruption of Bacterial Cell Wall Synthesis : Its antibacterial effects are linked to the disruption of bacterial cell wall integrity.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

  • Study on Lung Cancer : A study demonstrated that treatment with the compound significantly reduced tumor size in A549 xenograft models.
    "The administration of this compound resulted in a notable decrease in tumor volume compared to control groups."
  • Antibacterial Efficacy : In vitro assays showed that the compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for thiazolo[3,2-b][1,2,4]triazole derivatives, and how can they be adapted for the target compound?

  • Methodology : Thiazolo[3,2-b][1,2,4]triazole cores are typically synthesized via cyclocondensation reactions. For example, 5-mercapto-1,2,4-triazoles react with active methylene-containing compounds (e.g., ethyl cyanoacetate) under reflux in acetic acid with H₂SO₄ catalysis, yielding fused thiazolo-triazole systems in 30–50% yields . Adapting this to the target compound would require substituting the aryl and piperidine moieties during the alkylation or Mannich reaction steps. Optimization of solvent (e.g., ethanol vs. acetic acid) and reaction time may improve yields .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodology :

  • ¹H/¹³C-NMR : Key signals include the thiazole proton (δ 6.8–7.5 ppm) and piperidine methyl groups (δ 1.2–1.6 ppm). The m-tolyl aromatic protons appear as a multiplet (δ 7.1–7.4 ppm) .
  • IR : Look for N–H stretches (~3300 cm⁻¹) and C=O/C=N stretches (~1650–1700 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns help confirm the core structure and substituents .

Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?

  • Methodology :

  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Antitumor : MTT assays on cancer cell lines (e.g., HCT116, BEL-7402) with IC₅₀ calculations. Include L-02 normal cells for toxicity profiling .
  • Analgesic/Anti-inflammatory : Acetic acid-induced writhing test and formalin inflammation models in rodents .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

  • Methodology : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. For ambiguous electron density (e.g., disordered piperidine rings), apply constraints (DFIX, FLAT) and validate with R-factor convergence (<5%). High-resolution data (≤1.0 Å) and twin refinement (TWIN/BASF commands) improve accuracy . Cross-validate with DFT-optimized geometries to resolve steric clashes .

Q. What strategies address low synthetic yields in thiazolo-triazole systems, and how can regioselectivity be controlled?

  • Methodology :

  • Yield Optimization : Replace glacial acetic acid with ionic liquids (e.g., [BMIM]BF₄) to enhance reaction rates and yields by 15–20% .
  • Regioselectivity : Use directing groups (e.g., nitro or methoxy substituents) on the m-tolyl ring to steer Mannich reactions toward the desired position. Monitor intermediates via LC-MS .

Q. How do substituents on the m-tolyl and piperidine groups influence biological activity, and what computational tools predict this?

  • Methodology :

  • QSAR Studies : Build regression models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Correlate with IC₅₀ values from MTT assays .
  • Molecular Docking : Target enzymes (e.g., 14-α-demethylase for antifungal activity, PDB: 3LD6) to predict binding affinities. Use AutoDock Vina with Lamarckian GA for conformational sampling .

Q. What experimental designs mitigate off-target toxicity in antitumor applications?

  • Methodology :

  • Selectivity Screening : Compare IC₅₀ ratios between cancer cells (e.g., HCT116) and non-cancerous lines (e.g., L-02 hepatocytes). Compounds with >10-fold selectivity warrant further study .
  • Mechanistic Profiling : Use flow cytometry to assess apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Confirm target engagement via Western blotting (e.g., caspase-3 activation) .

Key Recommendations

  • Prioritize high-resolution crystallography (SHELXL) to resolve structural ambiguities .
  • Use hybrid screening (in vitro + in silico) to balance bioactivity and toxicity .
  • Optimize synthetic protocols using green solvents to enhance reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.